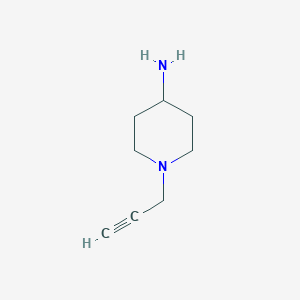

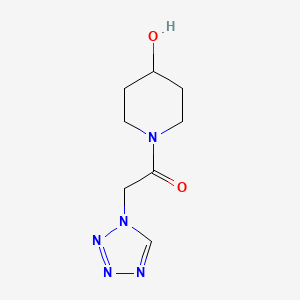

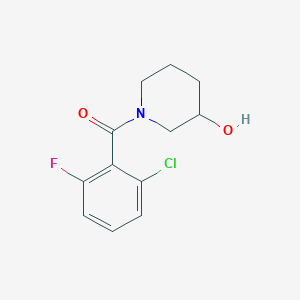

![molecular formula C8H5ClN2O B1462770 5-氯-1H-吡咯并[2,3-b]吡啶-3-甲醛 CAS No. 954112-61-9](/img/structure/B1462770.png)

5-氯-1H-吡咯并[2,3-b]吡啶-3-甲醛

描述

5-Chloro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the empirical formula C7H5ClN2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of 5-chloro-1H-pyrrolo[2,3-b]pyridine can be represented by the SMILES stringClc1ccc2[nH]ccc2n1 . The InChI key for this compound is RFPQVCYUKAYKEG-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

The physical and chemical properties of 5-chloro-1H-pyrrolo[2,3-b]pyridine include a molecular weight of 152.58 , and it exists as a solid . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 290.5±20.0 °C at 760 mmHg, and a flash point of 157.1±7.4 °C .科学研究应用

杂环化合物的合成

5-氯-1H-吡咯并[2,3-b]吡啶-3-甲醛用于合成各种杂环化合物。例如,通过氧化相关吡咯-3-甲醛的对甲苯磺酰肼,利用亚硝基亚胺中间体在分子内1,3-偶极环加成过程中获得吡唑并[3,4-d]吡咯并[2,3-b]吡啶衍生物(El-Nabi, 2004)。此外,该化合物已用于Sonogashira型交叉偶联反应,以创建各种吡唑并[4,3-c]吡啶(Vilkauskaitė, Šačkus, & Holzer, 2011)。

Vilsmeier-Haack反应

Vilsmeier-Haack反应是一种形酰化化合物的方法,利用5-氯-1H-吡咯并[2,3-b]吡啶-3-甲醛。该反应已用于合成新型氯代吡唑并[3,4-b]吡啶-5-甲醛,进一步转化为香豆素类似物和二吡唑吡啶,展示了该化合物在合成有机化学中的多功能性(Quiroga et al., 2010)。

吡咯和吡唑的制备

该化合物在吡咯和吡唑的制备中起着重要作用。例如,其衍生物已用于与二级胺反应,生成亚甲基取代的吡咯(Zaytsev et al., 2005)。在另一个例子中,使用微波辅助处理相关甲醛在特定条件下合成三氟甲基取代的吡唑并[4,3-c]吡啶(Palka et al., 2014)。

抗菌应用

在药物化学中,5-氯-1H-吡咯并[2,3-b]吡啶-3-甲醛的衍生物已合成用于潜在的抗菌应用。例如,从该化合物衍生的一系列二氢-4-氧-1H-吡咯并[2,3-b]吡啶-5-羧酸在体外显示了抗菌活性(Toja et al., 1986)。

其他应用

其他应用包括合成亚胺,亚胺在有机合成中是重要的中间体,在生物学和制药学中有各种应用(Gangadasu, Raju, & Rao, 2002)。此外,该化合物已用于研究特定溶质-溶剂相互作用,并在合成新型吡唑并萘啶中发挥作用,突显了其在理解荧光和光物理性质中的作用(Patil et al., 2010)。

安全和危害

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302 - Harmful if swallowed and H318 - Causes serious eye damage . Precautionary measures include P280 - Wear protective gloves/protective clothing/eye protection/face protection, P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth, and P305 + P351 + P338 + P310 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician .

作用机制

- However, we can explore related compounds to gain insights. For instance, pyrrolopyridine derivatives have been studied for their anticancer properties, and some exhibit inhibitory action against carbonic anhydrase IX (CAIX) . CAIX is overexpressed in certain cancer cells and plays a role in tumor acidification and metastasis.

- The compound likely interacts with its target through binding. Molecular docking studies can predict the binding interactions between the compound and its target, providing insights into the mode of action .

- Without specific data on this compound, we can’t directly identify affected pathways. However, pyrrolo[3,4-c]pyridine derivatives have shown efficacy in reducing blood glucose levels, suggesting potential involvement in glucose metabolism pathways .

Target of Action

Mode of Action

Biochemical Pathways

属性

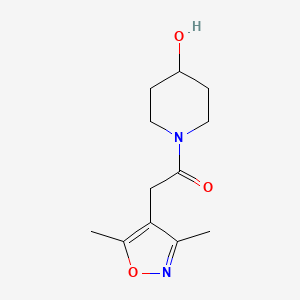

IUPAC Name |

5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-6-1-7-5(4-12)2-10-8(7)11-3-6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTDCYOZPANZSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=CN2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676873 | |

| Record name | 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |

CAS RN |

954112-61-9 | |

| Record name | 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

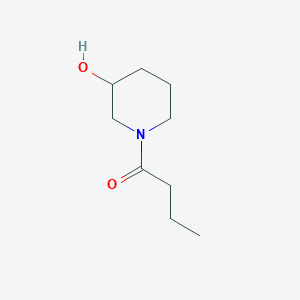

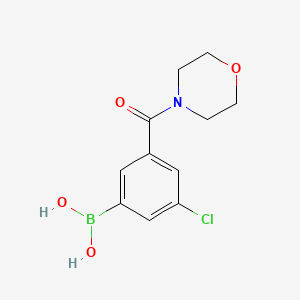

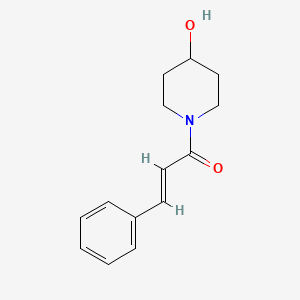

![1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride](/img/structure/B1462710.png)